molecular formula C27H21NO4S B7024301 methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno[3,4-d][3]benzazepine-3-carboxylate

methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno[3,4-d][3]benzazepine-3-carboxylate

Cat. No.: B7024301
M. Wt: 455.5 g/mol
InChI Key: DRSSEODUFAUCCC-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno, benzazepine, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated benzene compound under basic conditions.

    Introduction of the Benzazepine Moiety: The next step involves the formation of the benzazepine ring. This can be done by reacting the thieno compound with an appropriate amine under acidic conditions to facilitate ring closure.

    Methoxylation and Carboxylation: The final steps involve the introduction of the methoxy and carboxylate groups. Methoxylation can be achieved using methanol and a strong acid catalyst, while carboxylation can be done using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups, where nucleophiles such as amines or thiols can replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienobenzazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thieno3,4-dbenzazepine Derivatives : Compounds with similar core structures but different substituents.
  • Benzazepine Derivatives : Compounds with variations in the benzazepine ring.
  • Carboxylate Derivatives : Compounds with different carboxylate groups.

Uniqueness

Methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno3,4-dbenzazepine-3-carboxylate is unique due to its specific combination of functional groups and ring structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

methyl 8-methoxy-5-oxo-6,6-diphenyl-4H-thieno[3,4-d][3]benzazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4S/c1-31-19-13-14-20-21-16-33-24(25(29)32-2)23(21)28-26(30)27(22(20)15-19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSSEODUFAUCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CSC(=C3NC(=O)C2(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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